(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester
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Overview
Description
(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester is an organic compound that belongs to the class of butenoic acid esters It is characterized by the presence of a bromophenyl group attached to the butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester typically involves the esterification of (E)-4-(2-Bromophenyl)-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(E)-4-(2-Bromophenyl)-2-butenoic acid+EthanolAcid Catalyst(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the butenoic acid moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but has a thiazole ring instead of a butenoic acid ester.
Uniqueness
(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester is unique due to the presence of both the bromophenyl group and the butenoic acid ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
ethyl (E)-4-(2-bromophenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-6,8-9H,2,7H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCTVRNJMRNDNN-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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